molecular formula C19H27NO6 B605294 Ald-Ph-PEG2-t-butyl ester CAS No. 1807521-09-0

Ald-Ph-PEG2-t-butyl ester

Cat. No. B605294
CAS RN: 1807521-09-0
M. Wt: 365.43
InChI Key: UXMPBIQFYCJYBB-UHFFFAOYSA-N
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Description

Ald-Ph-PEG2-t-butyl ester is a type of polyethylene glycol (PEG) derivative . It contains an aldehyde group and a t-butyl ester group . The aldehyde group readily reacts with hydrazide and aminooxy groups . The t-butyl ester can be de-protected under acidic conditions to form free acid . The hydrophilic PEG linker can increase the water solubility of the compound .


Molecular Structure Analysis

The molecular formula of Ald-Ph-PEG2-t-butyl ester is C19H27NO6 . Its molecular weight is 365.42 g/mol .


Chemical Reactions Analysis

The aldehyde group in Ald-Ph-PEG2-t-butyl ester readily reacts with hydrazide and aminooxy groups . The t-butyl ester can be de-protected under acidic conditions to form free acid .


Physical And Chemical Properties Analysis

The molecular weight of Ald-Ph-PEG2-t-butyl ester is 365.42 g/mol . Its molecular formula is C19H27NO6 .

Scientific Research Applications

    Bioconjugation

    Ald-Ph-PEG2-t-butyl ester is primarily used as a linker for bioconjugation . Bioconjugation is a chemical strategy to form a stable covalent link between two molecules, at least one of which is a biomolecule.

    Proteomics Research

    Ald-Ph-PEG2-t-butyl ester is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.

    Research and Development

    This compound is used for research purposes . It can be used in the development of new biochemicals and in the study of biological systems.

Mechanism of Action

Target of Action

Ald-Ph-PEG2-t-butyl ester is primarily used as a linker in bio-conjugation . It is a type of polyethylene glycol (PEG) derivative that contains a tert-butyl ester functional group . The primary targets of this compound are molecules containing aminooxy groups .

Mode of Action

The Ald-Ph-PEG2-t-butyl ester interacts with its targets through its aldehyde functional group. This group is reactive towards aminooxy containing molecules . The t-butyl ester can be removed under acidic conditions , revealing a carboxylic acid that can react with alcohols or amines .

Biochemical Pathways

As a peg linker, it is likely involved in the modification of biomolecules, enhancing their solubility and stability .

Pharmacokinetics

Peg linkers like ald-ph-peg2-t-butyl ester are generally known to improve the solubility of hydrophobic drugs , which could potentially enhance their bioavailability.

Result of Action

The result of Ald-Ph-PEG2-t-butyl ester’s action is the successful conjugation of biomolecules, enhancing their solubility and stability . This can be particularly useful in drug delivery, where these properties are crucial for the effective delivery and absorption of therapeutic agents .

Action Environment

The action of Ald-Ph-PEG2-t-butyl ester can be influenced by environmental factors such as pH. For instance, the t-butyl ester can be removed under acidic conditions . This suggests that the efficacy and stability of Ald-Ph-PEG2-t-butyl ester could vary depending on the pH of its environment.

Safety and Hazards

The safety data sheet suggests that in case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . If ingested, seek medical attention .

properties

IUPAC Name

tert-butyl 3-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO6/c1-19(2,3)26-17(22)8-10-24-12-13-25-11-9-20-18(23)16-6-4-15(14-21)5-7-16/h4-7,14H,8-13H2,1-3H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMPBIQFYCJYBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCNC(=O)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401124483
Record name Propanoic acid, 3-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401124483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1807521-09-0
Record name Propanoic acid, 3-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807521-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401124483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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